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molecular formula C10H11F B8492174 1-(1-Fluoro-cyclopropyl)-4-methyl-benzene

1-(1-Fluoro-cyclopropyl)-4-methyl-benzene

Cat. No. B8492174
M. Wt: 150.19 g/mol
InChI Key: RLPHPOJYPJHNRM-UHFFFAOYSA-N
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Patent
US07678818B2

Procedure details

Oxygen was slowly bubbled at 100° C. through a solution of 1-(1-fluoro-cyclopropyl)-4-methyl-benzene (470 mg, 3.13 mmol), cobalt(II)acetate tetrahydrate (117 mg, 0.46 mmol), and acetaldehyde (0.18 mL, 3.1 mmol) in acetic acid (30 mL) over 16 h. After cooling, the reaction mixture was evaporated and the residue triturated in water. The precipitate was collected by filtration to produce the title compound (257 mg, 46%). Light green solid, MS (EI) 180.1 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
117 mg
Type
catalyst
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[O:1]=O.[F:3][C:4]1([C:7]2[CH:12]=[CH:11]C(C)=[CH:9][CH:8]=2)[CH2:6][CH2:5]1.[CH:14](=[O:16])[CH3:15]>C(O)(=O)C.O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[F:3][C:4]1([C:7]2[CH:12]=[CH:11][C:15]([C:14]([OH:1])=[O:16])=[CH:9][CH:8]=2)[CH2:6][CH2:5]1 |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
470 mg
Type
reactant
Smiles
FC1(CC1)C1=CC=C(C=C1)C
Name
Quantity
0.18 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
117 mg
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated in water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1(CC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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